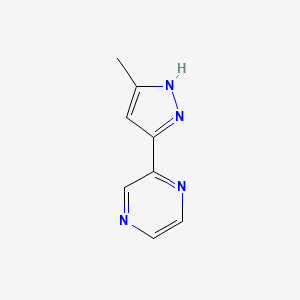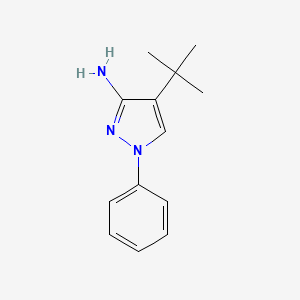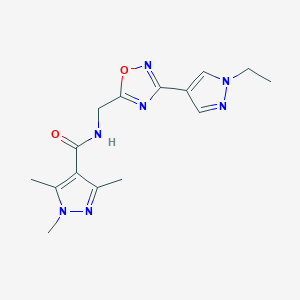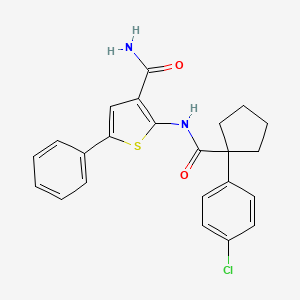![molecular formula C13H9Cl3N2O2S2 B2729318 2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline CAS No. 338749-38-5](/img/structure/B2729318.png)
2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloroaniline is an important intermediate in the manufacture of benzene derivatives, including 1,3,5-trichlorobenzene. It is useful in the formation of fungicides, mono-azo dyestuffs, and the preparation of hexachlorodiphenyl urea .
Synthesis Analysis
2,4,6-Trichloroaniline can be prepared by the reaction of dry aniline with chlorine gas while in an anhydrous solution of carbon tetrachloride . The reaction of aniline, optionally substituted by halogen, with a chlorinating agent in the presence of inert organic solvents and/or diluents at elevated temperatures has also been reported .Molecular Structure Analysis
The molecular formula of 2,4,6-Trichloroaniline is C6H4Cl3N . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The preparation of 2,4,6-Trichloroaniline involves the reaction of dry aniline with chlorine gas . If water is introduced to the solution, the white material will polymerize to form aniline black .Physical And Chemical Properties Analysis
2,4,6-Trichloroaniline appears as long needles or fine, light purple fibers . It has a molecular weight of 196.46 g/mol . The compound is insoluble in water .Scientific Research Applications
Corrosion Inhibition
One study explored the use of a synthesized thiophene Schiff base as a corrosion inhibitor for mild steel in acidic environments. This research highlights the potential of thiophene derivatives in protecting metals against corrosion, a crucial application in materials science and engineering (Daoud et al., 2014).
Optoelectronic Materials
Thiophene-based compounds have been investigated for their application in optoelectronic devices due to their desirable electronic properties. For example, the synthesis of 8-heteroatom-substituted difluoro-bora-diaza-s-indacene dyes (BODIPY) involving thiophene demonstrates the potential of these compounds in developing materials with specific photophysical properties (Goud et al., 2006).
Polymer Synthesis
The electrochemical synthesis of novel polymers based on aniline derivatives has been explored, with applications in the fabrication of dye-sensitized solar cells. This research underscores the relevance of aniline and thiophene derivatives in creating high-performing materials for renewable energy technologies (Shahhosseini et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of novel quinazolinone derivatives, incorporating aniline groups, for antimicrobial activity present an application in medicinal chemistry. These compounds exhibit potential as antimicrobial agents, indicating the utility of aniline derivatives in developing new pharmaceuticals (Habib et al., 2013).
Catalytic Applications
Research on the single-electron transfer (SET) between specific borane compounds and N,N-dialkylanilines showcases the catalytic potential of aniline derivatives in bond-forming reactions. This study illuminates the role of such compounds in facilitating organic transformations through catalysis (Aramaki et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S2/c14-7-5-9(15)12(10(16)6-7)18-17-11-2-4-22(19,20)13-8(11)1-3-21-13/h1,3,5-6,18H,2,4H2/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVHSCJOLVWSBX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3Cl)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2729235.png)


![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)





![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)
![4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2729254.png)
![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)